

physical and chemical properties of 4-(methylsulfonyl)toluene

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Compound of Interest

Compound Name: Methyl p-tolyl sulfone

Cat. No.: B182190

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An In-depth Technical Guide to 4-(Methylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)toluene, also known as **methyl p-tolyl sulfone**, is a crystalline organic compound featuring a methylsulfonyl group attached to a toluene backbone. This molecule serves as a crucial intermediate and building block in various fields of organic synthesis, most notably in the pharmaceutical and agrochemical industries. Its sulfonyl group imparts specific chemical properties that make it a versatile reagent for introducing the p-tolylsulfonyl moiety into more complex structures. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-(methylsulfonyl)toluene, with a focus on its relevance to drug discovery and development. It is a key starting material for the synthesis of important antibiotics such as thiamphenicol and florfenicol.^[1]

Physical and Chemical Properties

4-(Methylsulfonyl)toluene is a white to off-white solid at room temperature.^{[2][3]} The presence of the polar sulfonyl group and the nonpolar aromatic ring influences its solubility, making it generally soluble in polar organic solvents and sparingly soluble in water.

Core Properties

Property	Value	Reference
CAS Number	3185-99-7	[2][4][5]
Molecular Formula	C ₈ H ₁₀ O ₂ S	[2][4][5]
Molecular Weight	170.23 g/mol	[2][5]
Appearance	White to almost white powder/crystal	[2][3]
Melting Point	85-89 °C	[2][3]
Boiling Point	140 °C at 3 mmHg	
Functional Group	Sulfone	[2]

Spectral Data

The following tables summarize the expected spectral characteristics of 4-(methylsulfonyl)toluene based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.8	Doublet	2H	Aromatic protons ortho to the SO ₂ CH ₃ group
~7.4	Doublet	2H	Aromatic protons meta to the SO ₂ CH ₃ group
~3.1	Singlet	3H	Methyl protons of the SO ₂ CH ₃ group
~2.4	Singlet	3H	Methyl protons of the tolyl group

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
~145	Aromatic carbon attached to the tolyl methyl group
~138	Aromatic carbon attached to the sulfonyl group
~130	Aromatic CH carbons meta to the sulfonyl group
~128	Aromatic CH carbons ortho to the sulfonyl group
~45	Methyl carbon of the sulfonyl group
~21	Methyl carbon of the tolyl group

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (from methyl groups)
~1600, ~1495	Medium-Strong	Aromatic C=C ring stretch
~1320-1280	Strong	Asymmetric SO ₂ stretch
~1160-1120	Strong	Symmetric SO ₂ stretch

MS (Mass Spectrometry)

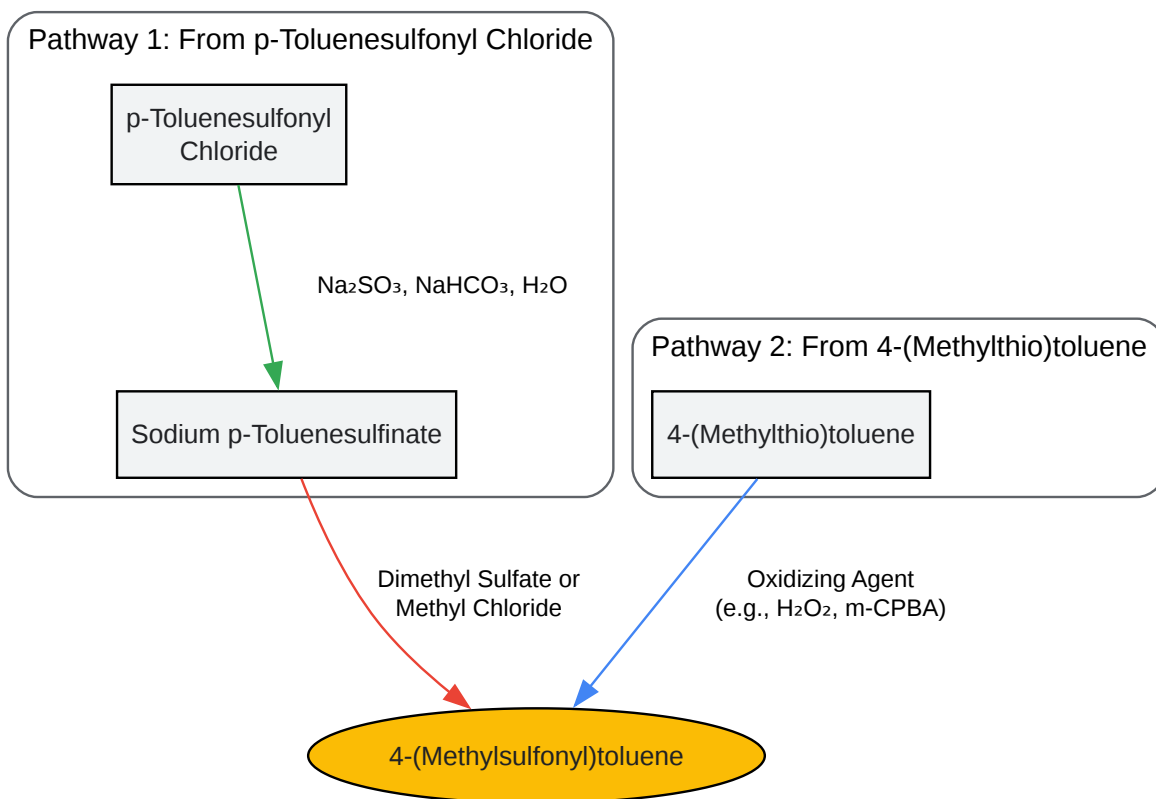
The mass spectrum of 4-(methylsulfonyl)toluene is expected to show a molecular ion peak (M⁺) at m/z = 170. Key fragmentation patterns would likely involve the loss of the methyl group from the sulfonyl moiety (-15) to give a fragment at m/z = 155, and the loss of the entire SO₂CH₃ group (-79) to give the tolyl cation at m/z = 91.

Synthesis of 4-(Methylsulfonyl)toluene

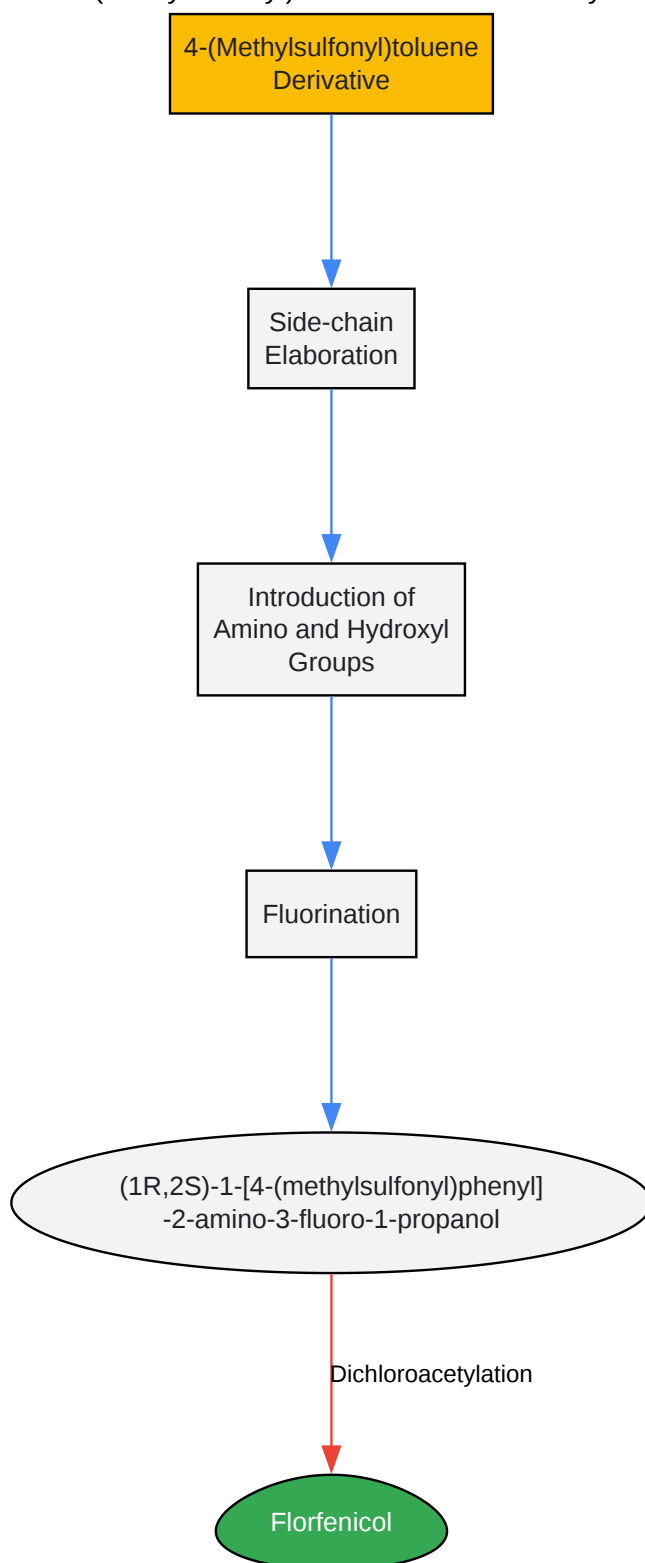
There are two primary synthetic routes to 4-(methylsulfonyl)toluene, which are detailed below.

Synthesis Workflow

Synthesis Pathways of 4-(Methylsulfonyl)toluene



Role of 4-(Methylsulfonyl)toluene in Florfenicol Synthesis

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